molecular formula C20H16N2OS2 B2639519 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 438030-47-8

3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2639519
CAS No.: 438030-47-8
M. Wt: 364.48
InChI Key: OFLMHAZXXUAFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a heterocyclic scaffold renowned for its pharmacological versatility. Key structural features include:

  • Thienopyrimidinone core: A fused thiophene-pyrimidinone system that enhances electronic conjugation and binding affinity to biological targets.
  • 2-Sulfanyl group: A thiol moiety that may participate in hydrogen bonding or covalent interactions with enzymes.
  • 6-(4-Methylphenyl) group: A para-methyl-substituted aromatic ring that modulates electronic effects and hydrophobic interactions.

Properties

IUPAC Name

3-benzyl-6-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-13-7-9-15(10-8-13)17-11-16-18(25-17)19(23)22(20(24)21-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLMHAZXXUAFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Methylphenyl Group: The methylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be added via a thiolation reaction using thiol reagents such as thiourea or sodium sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the sulfanyl derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl positions using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit significant antimicrobial activities. For instance, studies have shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Potential

There is emerging evidence that thienopyrimidine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators. The presence of the sulfanyl group in the structure is believed to enhance the compound's ability to interact with biological targets involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes linked to disease states. For example, it has been shown to inhibit nicotinamide adenine dinucleotide (NAD+) depleting enzymes, which are associated with aging and metabolic disorders. This inhibition could lead to therapeutic strategies aimed at age-related diseases by replenishing NAD+ levels in cells .

Case Study 1: Antimicrobial Activity

A study conducted on a series of thienopyrimidine derivatives, including 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, revealed promising results against E. coli. The compound exhibited an inhibition zone comparable to standard antibiotics like chloramphenicol, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Efficacy

In another investigation focusing on cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it effectively reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound triggered apoptosis via mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Core Structure: Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d] or benzo-fused analogs (e.g., Compound 62) exhibit distinct electronic profiles. Benzo-fused systems (Compound 62) show enhanced potency against TNKS due to expanded aromaticity .
  • Position 2: The 2-sulfanyl group in the target compound contrasts with methoxy (Compound 19a) or substituted benzylthio groups (ZINC2349329).
  • Position 3 : Benzyl (target) vs. ethyl (ZINC2349329) or propenyl (OMXX-293908-01) substituents influence steric hindrance and logP values.
  • Position 6 : The 4-methylphenyl group in the target compound balances hydrophobicity and steric effects compared to tert-butyl (Compound 62) or chlorophenyl (ZINC2349329) groups.

Physicochemical Properties

Table 2: Predicted Properties Based on Substituents
Property Target Compound Compound 62 ZINC2349329
Molecular Weight ~365 g/mol ~350 g/mol ~393 g/mol
logP ~3.5 (moderate lipophilicity) ~4.2 (high due to tert-butyl) ~4.0 (chlorine enhances logP)
Solubility Low (hydrophobic groups) Very low Low
Synthetic Accessibility Moderate (requires multi-step functionalization) High (scaffold hopping) Moderate (halogenation steps)

Biological Activity

3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound notable for its thieno[3,2-d]pyrimidine core, which is associated with various biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features:

  • Benzyl group at the 3-position
  • Para-methylphenyl substituent at the 6-position
  • Sulfanyl group at the 2-position

This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that compounds with a thieno[3,2-d]pyrimidine framework exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance:

  • It has been tested against various bacterial strains and demonstrated effective inhibition of growth.
  • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have reported that it inhibits cell proliferation in several cancer cell lines.
  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) through various pathways, including the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

To understand its uniqueness, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityMIC/IC50 Values
3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-oneStructureAntimicrobial, AnticancerMIC: 32 µg/mL; IC50: 15 µM
5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-oneStructureModerate AntimicrobialMIC: 64 µg/mL
3-benzyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-oneStructureWeak AnticancerIC50: >50 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example, thieno[3,2-d]pyrimidin-4-one derivatives are often prepared by reacting substituted thioureas with α,β-unsaturated ketones under acidic conditions . Characterization relies on 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., using SHELX ) is critical for confirming molecular geometry. A representative yield of 80% and melting point (239–240°C) were reported for a structurally similar analog .

Q. How is the antimicrobial activity of this compound evaluated in preliminary screening?

  • Methodological Answer : Antimicrobial assays often employ agar well diffusion. For instance, test concentrations (e.g., 1 mg/mL in DMSO) are applied to bacterial lawns (Gram-positive: Bacillus subtilis, Staphylococcus aureus; Gram-negative: Pseudomonas aeruginosa, Klebsiella pneumoniae). Zones of inhibition are compared to standard antibiotics (e.g., ciprofloxacin) . Activity discrepancies between analogs (e.g., 4c vs. 4i derivatives) highlight the need for structure-activity relationship (SAR) analysis .

Q. What spectroscopic methods are used to validate the compound’s purity and structure?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and 13^13C NMR (e.g., δ 160–170 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 247.1 for a related compound) .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer : Variables include:

  • Catalysts : Use Pd/C for hydrogenation steps to reduce byproducts .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition .
  • Chromatography : Reverse-phase HPLC achieves >98% purity for SAR studies .

Q. How do structural modifications at the 2-sulfanyl and 3-benzyl positions influence bioactivity?

  • Methodological Answer : SAR studies reveal:

  • 2-Sulfanyl Group : Replacement with methylthio (-SCH3_3) reduces antimicrobial activity by 50%, suggesting hydrogen-bonding interactions are critical .
  • 3-Benzyl Substitution : Bulky substituents (e.g., 4-fluorobenzyl) enhance cytotoxicity (IC50_{50} ~2.1 µM in HeLa cells) but reduce solubility .
  • Data Table :
Substituent (R)Antimicrobial Activity (Zone of Inhibition, mm)Solubility (mg/mL)
-SH15.20.8
-SCH3_37.51.2
-SPh12.40.5

Q. What computational strategies are employed to identify potential molecular targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against targets like TNKS (tankyrase) or PI3K (phosphoinositide 3-kinase). A thieno[3,2-d]pyrimidin-4-one analog showed a docking score of −9.2 kcal/mol for TNKS .
  • Pharmacophore Modeling : Ligand-based models (e.g., hydrogen-bond acceptors at C4 and hydrophobic regions near C6) guide virtual screening .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodological Answer : Conflicting activity data (e.g., low potency in E. coli but high in S. aureus) may arise from crystal packing effects. SHELXL refinement identifies conformational flexibility (e.g., rotational freedom at the 4-methylphenyl group) that impacts receptor binding .

Q. What mechanistic insights explain its role in ferroptosis induction?

  • Methodological Answer : Analogous compounds (e.g., N6F11) degrade GPX4 via TRIM25-mediated ubiquitination. Western blotting (GPX4 levels) and lipid peroxidation assays (MDA quantification) validate ferroptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.